molecular formula C23H29NO3 B10843966 4-[4-(Benzyloxy)piperidino]butyl benzoate

4-[4-(Benzyloxy)piperidino]butyl benzoate

Cat. No.: B10843966
M. Wt: 367.5 g/mol
InChI Key: PIHTVJYRMYAPDJ-UHFFFAOYSA-N
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Description

4-[4-(benzyloxy)piperidino]butyl benzoate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyloxy group attached to a piperidine ring, which is further connected to a butyl benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)piperidino]butyl benzoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

    Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.

    Formation of the Butyl Benzoate Moiety: The butyl benzoate moiety can be synthesized through esterification reactions, where butanol reacts with benzoic acid in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)piperidino]butyl benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[4-(benzyloxy)piperidino]butyl benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)piperidino]butyl benzoate involves its interaction with specific molecular targets, such as cholinesterase enzymes. By inhibiting cholinesterase, the compound can modulate the levels of neurotransmitters like acetylcholine, leading to various physiological effects . The molecular pathways involved in its action include the inhibition of enzyme activity and the subsequent alteration of neurotransmitter levels.

Comparison with Similar Compounds

4-[4-(benzyloxy)piperidino]butyl benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

4-(4-phenylmethoxypiperidin-1-yl)butyl benzoate

InChI

InChI=1S/C23H29NO3/c25-23(21-11-5-2-6-12-21)26-18-8-7-15-24-16-13-22(14-17-24)27-19-20-9-3-1-4-10-20/h1-6,9-12,22H,7-8,13-19H2

InChI Key

PIHTVJYRMYAPDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)CCCCOC(=O)C3=CC=CC=C3

Origin of Product

United States

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